1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE
Description
1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
1-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-2-methylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)21(24)23-15-13-20(14-16-23)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,25H,1,13-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDRKYIIZEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of diphenylmethanol with piperidine under acidic conditions to form the intermediate 4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINE. This intermediate is then reacted with 2-methyl-2-propen-1-one under basic conditions to yield the final product .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE can be compared with other similar compounds, such as:
4-{4-[HYDROXY(DIPHENYL)METHYL]-1-PIPERIDINYL}-1-(4-ISOPROPYLPHENYL)-1-BUTANOL: This compound has a similar piperidine core but differs in its substituents, leading to different chemical and biological properties.
Methyl-4-4 (4-hydroxy diphenyl-methyl)-piperidine-1-oxobutyl-2-2-dimethyl phenyl: Another similar compound with variations in its functional groups and molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .
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